molecular formula C16H17N5O2S B12183372 2-((3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-methoxyphenyl)acetamide

2-((3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-methoxyphenyl)acetamide

Cat. No.: B12183372
M. Wt: 343.4 g/mol
InChI Key: MWLWDNGAAJYPCJ-UHFFFAOYSA-N
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Description

This compound belongs to the class of triazolo-pyridazine derivatives, characterized by a [1,2,4]triazolo[4,3-b]pyridazine core linked via a thioether group to an acetamide moiety. The 3-ethyl substitution on the triazolo-pyridazine ring and the 2-methoxyphenyl group on the acetamide distinguish it structurally.

Properties

Molecular Formula

C16H17N5O2S

Molecular Weight

343.4 g/mol

IUPAC Name

2-[(3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide

InChI

InChI=1S/C16H17N5O2S/c1-3-13-18-19-14-8-9-16(20-21(13)14)24-10-15(22)17-11-6-4-5-7-12(11)23-2/h4-9H,3,10H2,1-2H3,(H,17,22)

InChI Key

MWLWDNGAAJYPCJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C2N1N=C(C=C2)SCC(=O)NC3=CC=CC=C3OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-methoxyphenyl)acetamide typically involves multiple steps. One common route includes the formation of the triazolo-pyridazinyl core, followed by the introduction of the thio and acetamide groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-((3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield thiols or amines.

Scientific Research Applications

2-((3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-methoxyphenyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural variations among related compounds include:

  • Core modifications: The triazolo-pyridazine core is shared with compounds like N-methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (), which substitutes a methyl group at the 3-position instead of ethyl.
  • Thioether linkage : The thio group at the 6-position of the triazolo-pyridazine core is also present in compounds like 2-[[6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide (). This linkage is critical for electronic interactions with target proteins, as seen in PEF(S) binding studies ().
  • Acetamide substituents : The 2-methoxyphenyl group contrasts with analogs bearing 4-ethoxyphenyl () or pyridinyl groups (). The ortho-methoxy substitution may sterically hinder binding to certain targets but improve selectivity for others .

Data Table: Key Properties of Selected Analogues

Compound Name Substituents (Triazolo-pyridazine/Acetamide) Biological Activity Yield (%) Melting Point (°C) Source
N-methyl-N-[3-(3-methyl[1,2,4]triazolo[...]phenyl]acetamide 3-methyl / 3-phenyl Lin-28 inhibition, tumorsphere reduction N/A N/A
2-[[6-(4-chlorophenyl)-[1,2,4]triazolo[...]sulfanyl]acetamide 6-(4-Cl-phenyl) / unsubstituted PEF(S) binding N/A N/A
N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-[(2-oxo-3-phenyl-2H-triazino[...]acetamide Triazinoquinazoline core / thiadiazole Anticancer (inferred from structure) 89.4 266–270
AZD5153 3-methoxy / piperidyl-phenoxy Bromodomain inhibition N/A N/A

Biological Activity

The compound 2-((3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-methoxyphenyl)acetamide is a derivative of triazolo-pyridazine and is being investigated for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • IUPAC Name : 2-((3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-methoxyphenyl)acetamide
  • Molecular Formula : C12H14N4O2S
  • Molecular Weight : 278.33 g/mol
  • CAS Number : 1179379-45-3

The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets:

  • Inhibition of Enzymatic Activity : The triazole moiety has been associated with the inhibition of key enzymes involved in cancer proliferation and microbial resistance.
  • Antimicrobial Activity : Preliminary studies suggest potential effectiveness against various pathogens, including Mycobacterium tuberculosis, due to its ability to disrupt bacterial cell wall synthesis.
  • Anticancer Potential : The compound shows promise in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.

Antitubercular Activity

A study investigated a series of compounds related to triazoles for their anti-tubercular properties. Among them, derivatives similar to our compound exhibited significant activity against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM . These findings indicate that modifications in the triazole structure can enhance anti-tubercular efficacy.

Anticancer Studies

Research has demonstrated that compounds containing triazolo-pyridazine structures can inhibit cancer cell lines effectively. For instance, a related study found that certain derivatives showed IC50 values as low as 0.33 μM against prostate cancer cells . The docking studies indicated favorable interactions with key receptors involved in tumor progression.

Data Table: Biological Activity Overview

Activity TypeTarget Organism/Cell LineIC50 Value (μM)Reference
AntitubercularMycobacterium tuberculosis1.35 - 2.18
AnticancerProstate cancer cell line (PC-3)0.33
CytotoxicityHEK-293 (human embryonic kidney)>40

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